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Introduction

Aviglycine hydrochloride (AVG), a competitive inhibitor of ethylene biosynthesis, is a valuable
tool in post-harvest technology and management.[1] By targeting 1-aminocyclopropane-1-
carboxylic acid (ACC) synthase, a key enzyme in the ethylene production pathway, AVG
effectively delays ripening, reduces fruit drop, and extends the storage life of various
climacteric fruits.[1][2] Commercially available as ReTain®, this plant growth regulator offers
significant benefits in maintaining fruit quality from orchard to consumer.[1][3] This document
provides detailed application notes and experimental protocols for the use of aviglycine
hydrochloride in a research and development setting.

Mechanism of Action

Aviglycine hydrochloride acts as a competitive inhibitor of the enzyme ACC synthase.[1] This
enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-
carboxylic acid (ACC), the immediate precursor to ethylene.[1][4] By blocking this rate-limiting
step, AVG significantly reduces the endogenous production of ethylene, a plant hormone
central to the ripening and senescence processes in climacteric fruits.[1][5] It is important to
note that AVG inhibits ethylene production but does not affect the fruit's sensitivity to externally
applied ethylene.[1]
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Signaling Pathway Inhibition

The following diagram illustrates the ethylene biosynthesis pathway and the point of inhibition
by Aviglycine Hydrochloride.

Methionine S-adenosylmethionine (SAM)
Aviglycine Hydrochloride (AVG) Inhibition 1-aminocyclopropane-1-
carboxylic acid (ACC)
ACC Oxidase Ethylene |-—------ Ripening & Senescence
(e.g., softening, color change)

Click to download full resolution via product page

Caption: Inhibition of ethylene biosynthesis by Aviglycine Hydrochloride.

Quantitative Data on Aviglycine Hydrochloride
Applications

The following tables summarize the application parameters and effects of aviglycine
hydrochloride across various fruit crops as reported in scientific literature.

Table 1: Pre-Harvest Applications of Aviglycine Hydrochloride
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Application L
. Application
Crop Cultivar(s) Rate/Concentr L Key Effects
) Timing
ation
More effective at
minimizing fruit
130 mg/L (full- 3 weeks before
Apples '‘Gala' drop than half-
rate) harvest )
rate; delayed fruit
coloration.[6][7]
Less effective in
Gal 65 mg/L (half- 3 weeks before minimizing fruit
‘Gala'
rate) harvest drop compared
to full-rate.[6][7]
Delays fruit
‘Golden )
maturity and
Supreme’, - .
Not specified Not specified reduces
‘Golden )
o preharvest fruit
Delicious'
drop.[6]
Minimized
) ) - preharvest fruit
'Honeycrisp' 130 mg a.i./L Not specified
drop and delayed
fruit maturity.[5]
Delayed increase
2 or 4 weeks of internal
‘Mclntosh', N before ethylene
) Not specified o ] )
'‘Empire’ anticipated first concentration
harvest and starch
degradation.[8]
Delayed ripening
7, 14, or 21 days by 5 to 15 days;
'‘Abbé Fétel', before first reduced ethylene
Pears 125 ppm ) )
‘Bartlett’ commercial production and
harvest maintained flesh
firmness.[9][10]
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Delayed fruit
ripening, reduced

core browning,

'Huangguan' 200 mg/L Not specified and maintained
higher fruit
quality during
storage.[11]
Manages harvest
) Peaches, 50 grams active 7 to 10 days and improves
Stone Fruits ) ) ] ) )
Nectarines ingredient/acre before harvest fruit quality.[12]
[13]
Reduced natural
500 mg/L )
) ) o flowering from
Pineapple Tainon 18' (double Beginning Nov. 9
lication) 95% to 51.3%.
application
pp [14]
250, 375, 500 ) Significantly
_ . 20-day intervals
Tainon 18' mg/L (triple reduced natural

applications)

starting Nov. 10

flowering.[14]

Table 2: Post-Harvest Applications of Aviglycine Hydrochloride
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Application  Concentrati

Crop Cultivar(s) Duration Key Effects
Method on
Delayed
ripening,
reduced
respiration
Tomatoes 'Débora’ Immersion 200, 1000, 5 minutes rate, and
1500 mg/L maintained
firmness,
especially at
1500 mgl/L.
[15]
Reduced
ethylene
synthesis,
Not specified Not specified 1mM 10 minutes delayed
ripening, and
extended

shelf life.[16]

Maintained
) ) 120 or 300 firmness
Peaches 'FlordaPrince’  Dip 300 mg/L
seconds when stored
at 20°C.[17]
Partially
Pears ‘Bartlett’ Dip Not specified Not specified retarded flesh

softening.[10]

Experimental Protocols

The following are generalized protocols for the application and evaluation of aviglycine
hydrochloride. Researchers should adapt these protocols to their specific experimental needs.

Protocol 1: Preparation of Aviglycine Hydrochloride
Solution
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Materials:

» Aviglycine hydrochloride (e.g., ReTain® Plant Growth Regulator, which is a water-soluble
powder containing 150g/kg AVG)[13]

« Distilled water

o Surfactant (e.g., Silwet L-77)[10]

o Magnetic stirrer and stir bar

» Volumetric flasks and graduated cylinders
e Analytical balance

Procedure:

o Determine the required concentration: Based on the experimental design (refer to Tables 1
and 2), calculate the mass of aviglycine hydrochloride needed to achieve the desired
concentration in a specific volume of water.

» Dissolution: Weigh the calculated amount of aviglycine hydrochloride powder accurately
using an analytical balance.

e In a beaker, add a portion of the total required volume of distilled water and the magnetic stir
bar.

o While stirring, slowly add the weighed aviglycine hydrochloride powder to the water.

o Continue stirring until the powder is completely dissolved. The solubility of AVG
hydrochloride in PBS (pH 7.2) is approximately 10 mg/ml.[18]

o Add surfactant: If required for foliar application, add a surfactant at the recommended
concentration (e.g., 0.05% to 0.1% v/v) to the solution and mix thoroughly.[10]

» Final volume adjustment: Transfer the solution to a volumetric flask and add distilled water to
reach the final desired volume.
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o Storage: Aqueous solutions of AVG hydrochloride are not recommended for storage for more
than one day.[18] Prepare fresh solutions for each application.

Protocol 2: Pre-Harvest Foliar Application

Materials:

» Prepared aviglycine hydrochloride solution

o Pressurized orchard sprayer or backpack sprayer[6]

o Personal protective equipment (PPE) as per the product's safety data sheet
Procedure:

» Timing: Apply the solution at the specified time before the anticipated commercial harvest
date (refer to Table 1).

e Application:
o Ensure the sprayer is properly calibrated to deliver a uniform spray volume.

o Spray the solution onto the foliage of the target plants until runoff to ensure thorough
coverage.

o For experimental purposes, tag individual branches or trees for treatment and control
groups.

o Control Group: For the control group, spray with a solution containing only water and the
surfactant, if used in the treatment group.

o Post-application: Monitor the fruit at regular intervals until harvest, recording relevant
parameters.

Protocol 3: Post-Harvest Fruit Immersion

Materials:

o Prepared aviglycine hydrochloride solution
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Harvested fruit

Immersion tanks or beakers

Drying racks

Timer

Procedure:

Harvesting: Harvest fruits at a uniform stage of maturity.
e Treatment:

o Place the harvested fruit in the aviglycine hydrochloride solution, ensuring complete
submersion.

o Immerse the fruit for the predetermined duration (refer to Table 2).[15]

o Control Group: Immerse the control group of fruits in a solution of water (and surfactant if
applicable) for the same duration.

» Drying: After immersion, remove the fruits from the solution and allow them to air-dry on
racks in a well-ventilated area.[17]

o Storage: Store the treated and control fruits under desired post-harvest storage conditions
(e.g., controlled temperature and humidity).

Protocol 4: Evaluation of Aviglycine Hydrochloride
Efficacy

1. Ethylene Production Measurement:
» Method: Gas chromatography.
e Procedure:

o Place individual or a known weight of fruit in an airtight container of a known volume.
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o Seal the container and incubate for a specific period (e.g., 1-2 hours) at a constant
temperature.

o Withdraw a headspace gas sample using a gas-tight syringe.

o Inject the sample into a gas chromatograph equipped with a flame ionization detector
(FID) to quantify ethylene concentration.

o Express results as pL of ethylene per kg of fruit per hour.[10]
. Fruit Firmness Assessment:
Method: Penetrometer or texture analyzer.
Procedure:
o Remove a small section of the peel from two opposite sides of the fruit.

o Use a penetrometer with a standardized probe to measure the force required to penetrate
the fruit flesh.

o Record the firmness in kilograms (kg) or Newtons (N).[6]
. Soluble Solids Content (SSC) Measurement:
Method: Refractometer.
Procedure:
o Extract juice from the fruit tissue.
o Place a few drops of the juice onto the prism of a digital or handheld refractometer.
o Record the SSC, typically expressed as °Brix.[6]
. Titratable Acidity (TA) Measurement:

Method: Titration.
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e Procedure:

o Titrate a known volume of fruit juice with a standardized solution of sodium hydroxide
(e.g., 0.1 N NaOH) to a specific pH endpoint (e.g., pH 8.2).

o Calculate the TA based on the volume of NaOH used and express it as a percentage of
the predominant organic acid in the fruit (e.g., malic acid for apples).

5. Color Measurement:
e Method: Chromameter or colorimeter.
e Procedure:
o Measure the color of the fruit skin at designated points.

o Record the color values in a standardized color space (e.g., Lab), where L represents
lightness, a* represents the red/green axis, and b* represents the yellow/blue axis. The
hue angle can also be calculated from these values.[15]

6. Starch Pattern Index (SPI):
e Method: lodine-potassium iodide staining (primarily for apples and pears).
e Procedure:

o Cut the fruit equatorially.

o Immerse the cut surface in an iodine-potassium iodide solution.

o After a short period, rinse the fruit and visually assess the extent of starch conversion to
sugar based on the staining pattern, using a standardized chart (e.g., 1-8 scale).[6]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of
aviglycine hydrochloride.
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Caption: General experimental workflow for AVG application and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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